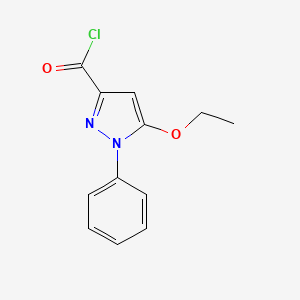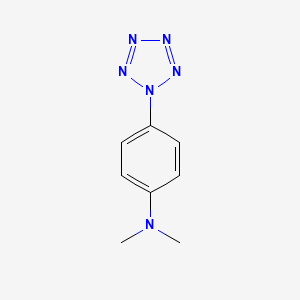
4-Dimethylaminophenylpentazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylaminophenylpentazole is an unstable, explosive compound that contains the rare pentazole ring, composed of five nitrogen atoms. The electron-donating effect of the 4-dimethylamino substituent on the phenyl ring makes this compound one of the more stable phenylpentazoles . Despite its relative stability among pentazoles, it has a chemical half-life of only a few hours at room temperature, although it can be stored at cryogenic temperatures .
Métodos De Preparación
The compound was first prepared in 1956 along with other substituted phenylpentazoles . The synthetic route typically involves the reaction of aryldiazonium chlorides with azide ion at low temperatures, around -80°C . This reaction is concerted, forming the pentazole ring directly. Industrial production methods are limited due to the compound’s instability and explosive nature .
Análisis De Reacciones Químicas
4-Dimethylaminophenylpentazole undergoes various types of reactions, including:
Reduction: Reduction reactions are also possible but are less common.
Substitution: The compound can undergo substitution reactions, particularly involving the pentazole ring.
Common reagents used in these reactions include azide ions and aryldiazonium chlorides . Major products formed from these reactions often involve the breakdown of the pentazole ring, leading to simpler nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
4-Dimethylaminophenylpentazole has several scientific research applications:
Biology: Its instability and explosive nature limit its direct applications in biology.
Medicine: There are no significant medical applications due to its instability.
Mecanismo De Acción
Comparación Con Compuestos Similares
4-Dimethylaminophenylpentazole is unique among pentazoles due to its relative stability. Similar compounds include:
Phenylpentazole: Less stable than this compound.
2,6-Dihydroxy-4-dimethylaminophenylpentazole: Slightly more stable but more difficult to synthesize.
Pentazole: The parent compound, highly unstable and explosive.
These compounds share the pentazole ring but differ in their substituents, which affect their stability and reactivity .
Propiedades
Número CAS |
58402-54-3 |
|---|---|
Fórmula molecular |
C8H10N6 |
Peso molecular |
190.21 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(pentazol-1-yl)aniline |
InChI |
InChI=1S/C8H10N6/c1-13(2)7-3-5-8(6-4-7)14-11-9-10-12-14/h3-6H,1-2H3 |
Clave InChI |
OICBARXSRMXZPL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N2N=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


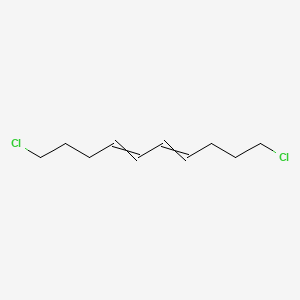


![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
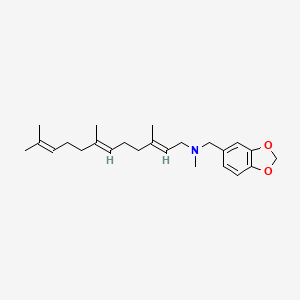

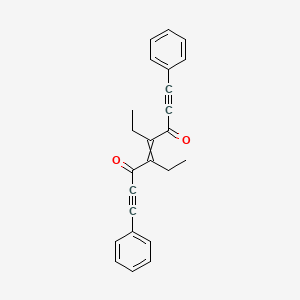
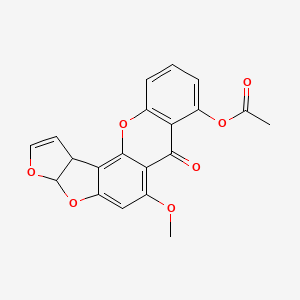
![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)
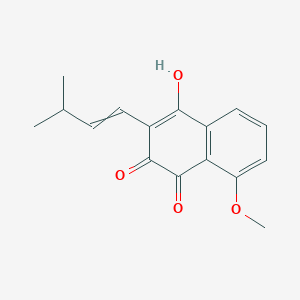
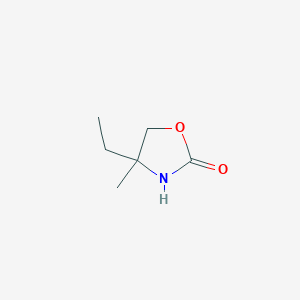
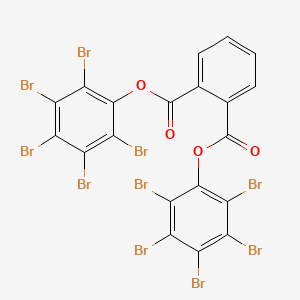
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)
